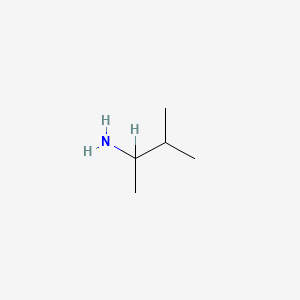
1,2-二甲基丙胺
概述
描述
1,2-Dimethylpropylamine is an organic compound with the molecular formula C5H13N. It is a colorless liquid with an ammonia-like odor. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and industry.
科学研究应用
1,2-Dimethylpropylamine is used in scientific research for various applications:
Biology: It is used in the synthesis of intermediates for pharmaceuticals and pesticides.
Medicine: It is involved in the synthesis of compounds with potential therapeutic effects.
Industry: It is used as a chemical intermediate in the production of various industrial chemicals.
作用机制
Target of Action
This compound is a simple aliphatic amine, and its biological targets could be diverse depending on the context of its use .
Mode of Action
As an amine, it could potentially interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Biochemical Pathways
It has been used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .
Pharmacokinetics
Given its small size and polar nature, it is likely to be well-absorbed and could distribute widely in the body .
Result of Action
As a small, polar molecule, it could potentially interact with a variety of cellular targets, leading to diverse effects .
生化分析
Biochemical Properties
1,2-Dimethylpropylamine plays a role in biochemical reactions, particularly in the separation of alkali and alkaline earth metal cations by capillary electrochromatography . It interacts with various enzymes and proteins, facilitating the separation process. The nature of these interactions involves the binding of 1,2-Dimethylpropylamine to the active sites of enzymes, altering their conformation and activity. This compound is also involved in hydrogenation reactions, where it acts as a hydrogen donor .
Cellular Effects
1,2-Dimethylpropylamine affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, it has been observed to cause changes in the structure or function of salivary glands in rodents . Additionally, 1,2-Dimethylpropylamine can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1,2-Dimethylpropylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. The binding of 1,2-Dimethylpropylamine to these biomolecules can result in conformational changes that alter their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethylpropylamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dimethylpropylamine can cause behavioral changes in rodents, such as tremors and ataxia, when administered over extended periods . These effects are likely due to the compound’s interaction with the nervous system and its impact on neurotransmitter levels.
Dosage Effects in Animal Models
The effects of 1,2-Dimethylpropylamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 1,2-Dimethylpropylamine have been shown to cause convulsions and respiratory stimulation in rodents . These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
1,2-Dimethylpropylamine is involved in various metabolic pathways, including those related to hydrogenation reactions. It interacts with enzymes such as platinum oxide and ammonium chloride, facilitating the conversion of substrates into products . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2-Dimethylpropylamine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Dimethylpropylamine can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 1,2-Dimethylpropylamine is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For example, 1,2-Dimethylpropylamine may be localized to the cytoplasm or nucleus, depending on its interactions with cellular proteins . This localization can impact the compound’s activity and function, as well as its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylpropylamine can be synthesized through the hydrogenation of 3-methyl-butan-2-one using platinum oxide as a catalyst, along with ammonia and ammonium chloride under pressures ranging from 735.5 to 2206.5 Torr . Another method involves the continuous preparation using N-propanol as a raw material, with a Cu-Zn/Al2O3 catalyst. The process includes vaporizing N-propanol, mixing it with hydrogen and dimethylamine, preheating, and introducing it into a fixed bed reactor for the substitution reaction .
Industrial Production Methods
The industrial production of 1,2-Dimethylpropylamine is still in the initial stages. The continuous preparation method mentioned above is advantageous due to its simplicity, high conversion rate, good selectivity, low energy consumption, and low production cost .
化学反应分析
Types of Reactions
1,2-Dimethylpropylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or halogenated derivatives.
相似化合物的比较
Similar Compounds
- N,N-Dimethylisopropylamine
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethylethylamine
- N,N-Diisopropylmethylamine
Uniqueness
1,2-Dimethylpropylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its branched structure provides steric hindrance, influencing its reactivity and selectivity in chemical processes. This makes it a valuable compound in organic synthesis and industrial applications .
属性
IUPAC Name |
3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZZAIIGWFLONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022074 | |
| Record name | 1,2-Dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-74-3 | |
| Record name | 1,2-Dimethylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P7J19TM9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
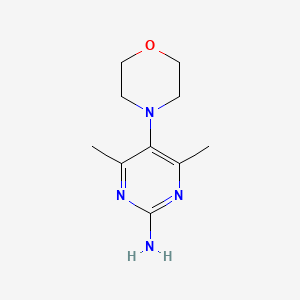
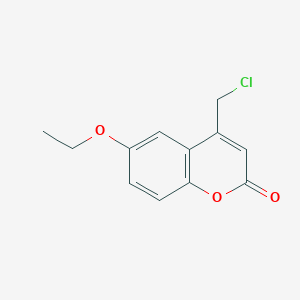
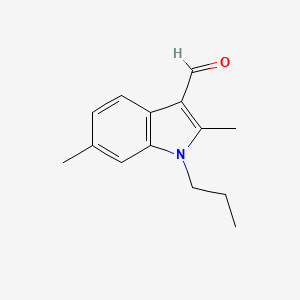

![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
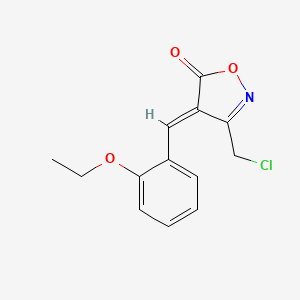
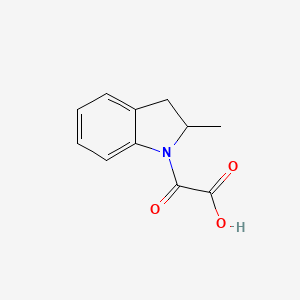

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
